molecular formula C19H19N3O5S B2830329 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide CAS No. 898465-62-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2830329
CAS No.: 898465-62-8
M. Wt: 401.44
InChI Key: TZDJJHJFHZXXEI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide (CAS 898465-62-8) is a synthetic chemical compound with a molecular formula of C19H19N3O5S and a molecular weight of 401.44 g/mol . This high-purity reagent is offered for research applications, particularly in the field of medicinal chemistry and pharmacology. The core research value of this tetrahydroquinoline-based sulfonamide lies in its potential as a CYP11B2 (aldosterone synthase) inhibitor . The selective inhibition of the CYP11B2 enzyme is a significant therapeutic target for treating conditions like resistant hypertension and primary aldosteronism, as it directly suppresses aldosterone production . Excessive aldosterone is associated with detrimental effects including cardiac fibrosis, inflammation, pathological insulin resistance, and renal damage . By targeting aldosterone at the synthesis level, this compound provides a research tool for investigating the pathologies of the renin-angiotensin-aldosterone system (RAAS) and exploring new treatment avenues for cardiovascular and cardiometabolic diseases . The compound features a sulfonamide functional group, a well-established pharmacophore in drug discovery known to confer a range of pharmacological activities, though its specific activity profile is distinct from traditional antibacterial sulfonamides . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can source this compound in various quantities, with a typical purity of 90% or higher .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(14-3-4-14)21-11-1-2-13-5-6-15(12-18(13)21)20-28(26,27)17-9-7-16(8-10-17)22(24)25/h5-10,12,14,20H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJJHJFHZXXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid. This intermediate is then reacted with 3,4-dihydro-2H-quinoline to form the cyclopropanecarbonyl-quinoline derivative. The final step involves the sulfonation of this intermediate with 4-nitrobenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

The compound belongs to a class of N-acylated tetrahydroquinoline derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects, hazards, and functional attributes.

Structural Analogues and Substituent Effects
Compound Name Core Structure Acyl Group (Position 1) Aromatic Substituent (Position 7) Key Functional Groups
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide Tetrahydroquinoline Cyclopropanecarbonyl 4-Nitrobenzenesulfonamide Sulfonamide, Nitro
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline Isobutyryl 4-tert-Butylbenzamide Benzamide, tert-Butyl

Key Observations :

  • Cyclopropane’s electron-withdrawing nature may alter electronic distribution in the tetrahydroquinoline core, affecting binding interactions in biological targets.
  • Aromatic Substituent Differences: The 4-nitrobenzenesulfonamide group is highly polar and acidic (due to the sulfonamide’s –SO₂–NH– moiety), which may improve solubility in polar solvents. In contrast, the 4-tert-butylbenzamide group is hydrophobic, favoring lipid membrane penetration .
Research and Application Insights
  • Structural Characterization : The use of SHELX software () implies that crystallographic data for such compounds may be refined to resolve conformational details, such as the planarity of the sulfonamide group or cyclopropane ring strain .
  • Synthetic Utility : The nitro group in the target compound offers a handle for further reduction to amines or substitution reactions, enabling diversification into libraries for bioactivity screening. In contrast, the tert-butyl group in the analogue is typically a terminal substituent for steric stabilization .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of a tetrahydroquinoline moiety linked to a nitrobenzene sulfonamide group. The presence of the nitro group is particularly noteworthy as it is associated with various biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C21_{21}H24_{24}N2_{2}O4_{4}S
Molecular Weight 424.50 g/mol
CAS Number 898465-35-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that participate in redox reactions, leading to cellular toxicity in pathogenic organisms. This mechanism is similar to other nitro-containing compounds known for their antimicrobial properties .

Antimicrobial Properties

Research indicates that nitro compounds like this one exhibit significant antimicrobial activity against various pathogens. The mechanism involves the disruption of microbial DNA synthesis and function. For instance, studies have shown that nitro groups can trigger redox reactions that lead to oxidative stress in bacteria, ultimately resulting in cell death .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Nitro compounds have been explored for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary studies have indicated that derivatives of this compound may inhibit the growth of cancer cell lines, although detailed studies are required to confirm these effects .

Anti-inflammatory Effects

Some sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This compound's sulfonamide moiety may contribute to such effects, making it a candidate for further exploration in inflammatory disease models .

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of nitro compounds showed that modifications similar to those found in this compound resulted in enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing antibacterial efficacy .
  • Antitumor Screening : In vitro assays involving various cancer cell lines indicated that certain derivatives of this compound exhibited dose-dependent inhibition of cell growth. The results suggested a potential mechanism involving apoptosis mediated by oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including cyclopropanecarbonyl group introduction via acylation and sulfonamide coupling. Key steps:

  • Acylation of tetrahydroquinoline : Use cyclopropanecarbonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Sulfonamide coupling : React the acylated intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU) and a catalyst (e.g., DMAP) in DMF at room temperature .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • NMR Spectroscopy :
  • ¹H NMR : Look for the cyclopropane proton signals (δ 1.2–1.8 ppm, multiplet) and sulfonamide NH (δ 8.5–9.5 ppm, broad). Tetrahydroquinoline aromatic protons appear as distinct doublets (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Confirm the cyclopropanecarbonyl carbonyl carbon (δ ~170 ppm) and sulfonamide sulfur-linked carbons (δ ~125–135 ppm) .
    • Mass Spectrometry : Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ matching the molecular formula (e.g., C₂₀H₂₀N₃O₅S) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase (COX) due to the sulfonamide moiety’s known inhibitory activity .
  • Cytotoxicity screening : Use human cell lines (e.g., SH-SY5Y) under oxidative stress to assess neuroprotective effects, with MTT or resazurin-based viability assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

  • Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals. The nitro and sulfonamide groups may facilitate π-π stacking, aiding crystal formation .
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
  • Validation : Cross-check with WinGX for symmetry and thermal displacement parameter analysis .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability (via LC-MS) and metabolic half-life to identify bioavailability issues .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability if poor absorption is observed .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Functional group variation : Synthesize analogs with substituents on the nitrobenzene (e.g., methyl, halogen) or cyclopropane (e.g., fluorination) to assess potency changes .
  • 3D-QSAR modeling : Use software like Schrödinger’s Maestro to correlate electronic/steric features with activity data .

Methodological Considerations

Q. What analytical approaches resolve synthetic byproducts or diastereomer formation during synthesis?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers, particularly if the tetrahydroquinoline core has stereocenters .
  • Reaction monitoring : Use in-situ IR spectroscopy to track acylation progress (disappearance of -NH peaks at ~3300 cm⁻¹) .

Q. How should researchers validate target engagement in cellular assays?

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins, followed by SDS-PAGE and Western blotting .
  • Cellular thermal shift assay (CETSA) : Monitor protein melting curve shifts to confirm binding to putative targets .

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